(R)-4-(Amino(cyclopropyl)methyl)benzonitrile
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Overview
Description
®-4-(Amino(cyclopropyl)methyl)benzonitrile: ®-2-(Amino(cyclopropyl)methyl)benzonitrile , is a chemical compound with the following structure:
This compound
It belongs to the class of benzonitrile derivatives and contains an amino group attached to a cyclopropylmethyl moiety. The compound’s chirality arises from the presence of an asymmetric carbon center (marked as “R”).
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of an appropriate precursor with a chiral amine. For example, starting from commercially available ®-epichlorohydrin, the following steps can be employed:
Ring Opening: Treatment of ®-epichlorohydrin with sodium azide leads to the formation of ®-azido-1-(chloromethyl)cyclopropane.
Reductive Amination: The azido compound reacts with an amine (e.g., methylamine) under reductive conditions to yield ®-4-(aminomethyl)cyclopropane.
Nitrilation: Finally, the nitrile group is introduced via reaction with a nitrile source (e.g., sodium cyanide) to obtain the target compound.
Industrial Production: The industrial production of this compound may involve variations of the above synthetic steps, optimized for large-scale manufacturing.
Chemical Reactions Analysis
®-4-(Amino(cyclopropyl)methyl)benzonitrile: can participate in various chemical reactions:
Reduction: It can undergo reduction reactions to form corresponding amines or other reduced derivatives.
Substitution: The nitrile group can be substituted with other functional groups.
Cycloaddition: The cyclopropyl ring may participate in cycloaddition reactions.
Common reagents and conditions depend on the specific transformation desired.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a building block for drug development.
Agrochemicals: It may serve as a precursor for crop protection agents.
Materials Science: Its unique structure could be useful in designing novel materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
®-4-(Amino(cyclopropyl)methyl)benzonitrile: stands out due to its cyclopropylmethyl group and chiral center. Similar compounds include other benzonitrile derivatives, but this compound’s distinct features make it valuable for specific applications.
Biological Activity
(R)-4-(Amino(cyclopropyl)methyl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound has the molecular formula C11H12N2 and features a benzonitrile core with an amino group and a cyclopropylmethyl substituent. The synthesis typically involves multi-step organic reactions, which may include the use of various coupling agents and protective groups to achieve the desired configuration.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
1 | 5.6 | P. aeruginosa |
2 | 10 | S. aureus |
3 | 15 | E. coli |
Antiviral Activity
In vitro studies have demonstrated that certain analogs of this compound can inhibit the replication of HIV-1, particularly variants resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs). The biological activity was assessed using cytoprotection assays against HIV-1 variants, revealing promising results .
Table 2: Antiviral Activity Against HIV-1
Compound | IC50 (nM) | Viral Strain |
---|---|---|
A | 25 | Wild-type |
B | 30 | NNRTI-resistant variant |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the cyclopropylmethyl group and the positioning of the amino group significantly influence the biological activity of the compound. For example, substituents on the phenyl ring can enhance potency against specific targets like bacterial enzymes or viral proteins .
Key Findings:
- Para-substitution on the phenyl ring generally yields higher activity compared to meta-substitution.
- The presence of a nitrile group is crucial for maintaining antibacterial properties.
- Variations in the cyclopropyl group can lead to different pharmacokinetic profiles.
Case Studies
- Antituberculosis Activity : In a study focused on antituberculosis agents, compounds with similar structures were evaluated for their efficacy against Mycobacterium tuberculosis. Some derivatives showed promising results with minimum inhibitory concentrations (MIC) in the low μg/mL range .
- PDE4 Inhibition : Research has also highlighted the potential of this class of compounds as dual pharmacophores targeting phosphodiesterase type IV (PDE4) and muscarinic acetylcholine receptors. These interactions suggest therapeutic applications in respiratory diseases such as asthma and COPD .
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
4-[(R)-amino(cyclopropyl)methyl]benzonitrile |
InChI |
InChI=1S/C11H12N2/c12-7-8-1-3-9(4-2-8)11(13)10-5-6-10/h1-4,10-11H,5-6,13H2/t11-/m0/s1 |
InChI Key |
JRXWWKGCTHCWJG-NSHDSACASA-N |
Isomeric SMILES |
C1CC1[C@H](C2=CC=C(C=C2)C#N)N |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)C#N)N |
Origin of Product |
United States |
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